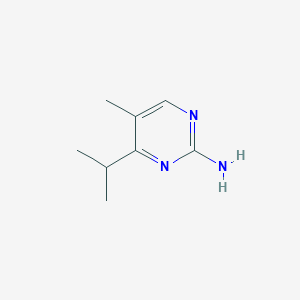

4-Isopropyl-5-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

35733-55-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-methyl-4-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |

InChI Key |

ICFVTTGVYSTCBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 5 Methylpyrimidin 2 Amine and Its Structural Analogues

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring is a foundational step in the synthesis of 4-isopropyl-5-methylpyrimidin-2-amine and its analogues. Various strategies have been developed to achieve this, often relying on the condensation of smaller molecular fragments.

Condensation Reactions Involving Guanidine (B92328) and Related Amines

A prevalent and classical method for synthesizing 2-aminopyrimidines involves the condensation of guanidine with a 1,3-dielectrophilic species. nih.govbu.edu.eg This approach is highly effective for creating the core pyrimidine structure. In this reaction, the guanidine molecule provides the N-C-N fragment that becomes part of the pyrimidine ring.

The 1,3-dielectrophile is typically a β-dicarbonyl compound or a related analogue. The reaction proceeds through a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of guanidine attack the electrophilic carbon centers of the 1,3-dicarbonyl compound, leading to the formation of the six-membered pyrimidine ring with the elimination of water. bu.edu.eg The use of guanidine specifically results in the incorporation of an amino group at the 2-position of the pyrimidine ring. wikipedia.org

This method's versatility allows for the synthesis of a wide array of substituted pyrimidines by varying the substituents on the 1,3-dicarbonyl starting material. For instance, to synthesize a pyrimidine with isopropyl and methyl groups, a suitably substituted β-dicarbonyl compound would be required.

| N-C-N Component | 1,3-Dielectrophile | Resulting Pyrimidine | Reference |

|---|---|---|---|

| Guanidine | β-Dicarbonyl Compound | 2-Aminopyrimidine (B69317) | wikipedia.org |

| Urea | β-Dicarbonyl Compound | 2-Pyrimidinone | wikipedia.org |

| Thiourea | Ethyl Acetoacetate | 2-Thio-6-methyluracil | wikipedia.org |

Multi-Component Reaction Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. organic-chemistry.orgacs.orgfigshare.com The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis, although it typically yields dihydropyrimidines that may require a subsequent oxidation step to form the aromatic pyrimidine ring. wikipedia.org

More contemporary MCRs have been developed that lead directly to the formation of highly substituted pyrimidines. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.orgacs.orgfigshare.com This reaction proceeds through a series of condensation and dehydrogenation steps to form C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring. acs.org The use of different alcohols allows for the introduction of a variety of substituents onto the pyrimidine core in a highly controlled manner. figshare.com

These MCR approaches are particularly valuable for creating libraries of diverse pyrimidine derivatives for drug discovery and other applications, as they allow for the rapid and efficient generation of a wide range of structural analogues. acs.orgrsc.org

Cyclization Reactions of Precursor Intermediates

Another important strategy for constructing the pyrimidine ring involves the cyclization of acyclic precursor molecules that already contain the necessary atoms for the ring system. This approach often provides a high degree of control over the substitution pattern of the final product.

One such method involves the reaction of β-formyl enamides with urea, which serves as the source of the N-C-N fragment of the pyrimidine ring. This reaction can be catalyzed by samarium chloride under microwave irradiation, providing an efficient route to pyrimidine synthesis. organic-chemistry.org

Another approach utilizes the cyclization of enamidines. For example, the [5+1] annulation of enamidines with reagents such as N,N-dimethylformamide dialkyl acetals can produce tri- and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com These methods highlight the diverse range of precursor intermediates and reaction conditions that can be employed to construct the pyrimidine ring system.

Installation and Functionalization of Isopropyl and Methyl Substituents

Once the pyrimidine ring has been formed, the introduction or modification of substituents, such as the isopropyl and methyl groups found in this compound, is a critical next step. Various synthetic strategies can be employed to achieve this.

Alkylation and Arylation Reactions for C-Substitution on the Pyrimidine Ring

Direct C-alkylation or C-arylation of the pyrimidine ring can be a challenging endeavor due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution compared to more electron-rich aromatic systems like benzene. wikipedia.org Electrophilic substitution, when it does occur, is most likely to happen at the 5-position, which is the least electron-deficient position on the ring. wikipedia.org

However, nucleophilic substitution of hydrogen or other leaving groups on the pyrimidine ring is a more common and effective strategy for introducing substituents. Reactions with organometallic reagents, such as Grignard or alkyllithium reagents, can lead to the formation of 4-alkyl- or 4-aryl pyrimidines after an aromatization step. wikipedia.org

Furthermore, the quaternization of one of the nitrogen atoms in the pyrimidine ring can increase its susceptibility to nucleophilic attack, facilitating the introduction of substituents. wur.nl This approach can be used to activate the ring towards reactions with a variety of nucleophiles, including those that would not react with the unactivated pyrimidine ring.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines (e.g., utilizing 4-chloro-6-isopropylpyrimidin-2-amine (B112957) as a precursor)

A highly effective and widely used method for introducing substituents onto the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines. nih.govwikipedia.org The electron-withdrawing nature of the ring nitrogens makes the carbon atoms at the 2-, 4-, and 6-positions electrophilic and thus susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present at one of these positions. wikipedia.orgyoutube.com

For the synthesis of this compound, a potential precursor would be a pyrimidine with a leaving group at the 4-position and a methyl group at the 5-position. A common and readily available starting material for such a synthesis is 2-amino-4,6-dichloropyrimidine (B145751). researchgate.net This compound can undergo selective nucleophilic substitution at the 4- and 6-positions.

For instance, 2-amino-4,6-dichloropyrimidine can be reacted with an appropriate nucleophile to displace one of the chlorine atoms. To introduce an isopropyl group, a Grignard reagent such as isopropylmagnesium bromide could potentially be used in a cross-coupling reaction. Alternatively, a precursor like 4-chloro-6-isopropylpyrimidin-2-amine could be synthesized and then further functionalized. smolecule.com The remaining chlorine atom could then be removed through a dehalogenation reaction to yield the final product.

Palladium-Catalyzed Coupling Reactions for Amine Introduction (e.g., Buchwald-Hartwig Amination for N-aryl derivatives)

The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen (C-N) bonds, a common transformation in the synthesis of N-aryl pyrimidine derivatives. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.org The versatility of this reaction has made it an indispensable tool in medicinal chemistry for the synthesis of complex molecules. researchgate.net

In the context of 2-aminopyrimidine synthesis, the Buchwald-Hartwig amination provides an efficient route to introduce aryl groups onto the amino functionality. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using this method. The reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)Pd(II), in combination with a ligand like Xantphos and a base, often sodium tert-butoxide, in a solvent like toluene. mdpi.comnih.gov

The general applicability of the Buchwald-Hartwig amination allows for the synthesis of a wide array of N-aryl pyrimidin-2-amines by varying the starting amine and aryl halide. mdpi.comnih.gov This method has been successfully applied to the synthesis of various aminopyridine and aminopyrimidine derivatives. researchgate.netnih.gov The reaction conditions can be optimized to achieve good to moderate yields, typically ranging from 27% to 82%. nih.gov

Table 1: Key Components in Buchwald-Hartwig Amination for N-aryl Pyrimidine Derivatives

| Component | Example | Role |

| Catalyst | Dichlorobis(triphenylphosphine)Pd(II) | Facilitates the cross-coupling reaction |

| Ligand | Xantphos | Stabilizes the palladium catalyst and promotes the reaction |

| Base | Sodium tert-butoxide | Activates the amine and facilitates catalyst turnover |

| Solvent | Toluene | Provides the reaction medium |

| Reactants | 2-chloropyrimidine derivative, Aryl amine | Starting materials for the C-N bond formation |

Advanced Synthetic Techniques for Derivatization of the 2-Aminopyrimidine Core

Further diversification of the 2-aminopyrimidine core can be achieved through various advanced synthetic techniques, including other cross-coupling reactions and methods that allow for precise control over the substitution pattern of the pyrimidine ring.

Suzuki Cross-Coupling Reactions for Incorporating Aryl Moieties

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon (C-C) bonds. youtube.comyoutube.com It is widely used to introduce aryl or vinyl groups onto a heterocyclic core by reacting an organoboron compound, such as a boronic acid or ester, with a halide or triflate. youtube.com

In the synthesis of pyrimidine derivatives, the Suzuki reaction is instrumental in attaching aryl substituents to the pyrimidine ring, often at positions 4 or 6. For example, 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized via the Suzuki cross-coupling reaction using Pd(PPh3)4 as a catalyst and various arylboronic acids. nih.gov This approach allows for the creation of a diverse library of compounds by simply changing the boronic acid coupling partner. acs.orgresearchgate.net

The reaction conditions for Suzuki couplings are generally mild and tolerant of various functional groups, making it a highly versatile tool in organic synthesis. youtube.com The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.

Regioselective Synthesis of Pyrimidine Analogues

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a critical aspect of synthesizing complex pyrimidine analogues. researchgate.netnih.gov Different synthetic strategies can be employed to achieve the desired substitution pattern.

One approach involves the use of organolithium reagents to prepare substituted pyrimidines. researchgate.net For instance, the reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with N-methylpiperazine has been shown to be highly regioselective, favoring substitution at the C-4 position. researchgate.net Microwave-assisted multi-component reactions also offer a pathway to regioselective synthesis of pyrimidine-fused heterocycles. nih.gov

Another strategy is the deconstruction-reconstruction of the pyrimidine ring itself. This involves converting a pyrimidine into a more reactive intermediate that can then be recyclized with different reagents to form new, selectively substituted pyrimidines or other heterocyclic systems. nih.gov The choice of starting materials and reaction conditions dictates the final regiochemical outcome. rsc.org

Chemo- and Stereoselective Transformations in Pyrimidine Synthesis

Chemoselectivity, the preferential reaction of one functional group over another, and stereoselectivity, the control of the three-dimensional arrangement of atoms, are important considerations in the synthesis of complex, biologically active molecules. mdpi.com

In pyrimidine synthesis, chemo- and stereoselective transformations can be achieved through various means. For example, zirconium-mediated reactions of silyl-butadiynes with nitriles can provide polysubstituted pyrimidines in a regioselective manner. mdpi.com The choice of nitrile can influence the outcome of the reaction. mdpi.com Base-catalyzed isomerization of propargylic N-hydroxylamines can lead to (Z)-selective formation of N-Cbz-β-enaminones, which are precursors to pyrimidines. mdpi.com The specific base used, such as NaOH, can be crucial for improving the yield and selectivity of the reaction. mdpi.com The development of new reagents and catalytic systems continues to expand the toolkit for achieving high levels of chemo-, regio-, and stereoselectivity in organic synthesis. mdpi.com

Methodological Aspects of Synthesis and Purification in Research

The practical success of synthesizing this compound and its analogues relies heavily on the optimization of reaction conditions and effective purification techniques.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a fundamental aspect of chemical synthesis to maximize product yield and selectivity while minimizing side reactions. researchgate.net Key parameters that can be varied include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts.

For instance, in the synthesis of pyrimidine derivatives, the choice of base in a condensation reaction can significantly impact the yield. Strong bases like NaOH, KOH, and CsOH may catalyze a reaction more effectively than weaker inorganic bases. mdpi.com However, in some cases, a milder catalyst and reaction medium, such as choline (B1196258) hydroxide, can provide optimal results. mdpi.com Similarly, in palladium-catalyzed reactions, the specific ligand used can influence the reaction rate and efficiency. wikipedia.org

A systematic approach to optimization often involves screening various conditions to identify the ideal set of parameters for a particular transformation. This can lead to more efficient and cost-effective synthetic routes.

Table 2: Common Parameters for Reaction Optimization

| Parameter | Considerations |

| Solvent | Solubility of reactants, boiling point, polarity |

| Temperature | Reaction rate, stability of reactants and products |

| Catalyst/Reagent | Activity, selectivity, cost |

| Reaction Time | Ensuring complete conversion without product degradation |

| Concentration | Can influence reaction rates and equilibrium positions |

Analytical Techniques for Reaction Monitoring and Product Validation

The synthesis of this compound and its structural analogues requires robust analytical methodologies to ensure the successful progression of chemical reactions and to verify the identity, purity, and structural integrity of the final products. A combination of chromatographic and spectroscopic techniques is indispensable for these purposes. These methods allow chemists to monitor the consumption of starting materials, the formation of intermediates, and the appearance of the final product in real-time, as well as to perform comprehensive characterization of the isolated compounds.

Chromatographic Techniques

Chromatography is a fundamental tool in the synthesis of pyrimidine derivatives for both monitoring reaction progress and for the purification of products.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product. The difference in retention factors (Rf) of the various components on the plate indicates the progress of the chemical transformation. For instance, in the synthesis of various 2-aminopyrimidine derivatives, TLC is a standard procedure for determining reaction completion before proceeding with work-up and purification. nih.gov

Column Chromatography: Following the completion of a reaction, column chromatography is frequently employed for the purification of the crude product. This technique separates the desired compound from unreacted starting materials, reagents, and byproducts based on their differential adsorption to a stationary phase. In the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, final products were purified by column chromatography to achieve high purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC and is used to determine the purity of the final pyrimidine compounds. It can also be used to track the formation of products and byproducts with high precision during reaction optimization studies. The use of HPLC is documented for the analysis of various pyrimidine derivatives. bldpharm.comclockss.org

Gas Chromatography (GC): For volatile and thermally stable pyrimidine derivatives, gas chromatography is another valuable analytical tool. It is particularly useful for assessing the purity of starting materials and final products. A patent describing the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine notes the use of gas chromatography for analyzing the reaction mixture. google.com

Spectroscopic Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation and validation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of organic molecules. These techniques provide detailed information about the carbon-hydrogen framework of the molecule. For pyrimidine derivatives, NMR helps to confirm the successful formation of the heterocyclic ring and the correct placement and connectivity of substituents, such as the isopropyl and methyl groups. Structural characterization of novel pyrido[2,3-d]pyrimidines and 2-amino-4-methylpyridine (B118599) analogues has been confirmed using ¹H-NMR and ¹³C-NMR data. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, combining the separation capabilities of HPLC with the detection power of MS. LC-MS is routinely used to monitor reaction progress and confirm the mass of the desired product in complex mixtures, as seen in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org A study on 4-aryloxy-6-methylpyrimidin-2-amines investigated their fragmentation under positive electrospray ionization, a common MS technique, to understand their structural properties. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound, IR spectra would be used to confirm the presence of key functional groups such as the N-H bonds of the amine group and the C=N bonds within the pyrimidine ring. The characterization of certain pyrimidine derivatives revealed the presence of C=N, C=O, C=S, and N-H bonds through their characteristic IR absorption bands. nih.gov

The following table summarizes the application of various analytical techniques in the synthesis and validation of pyrimidine analogues.

| Analytical Technique | Application | Example Compound Class | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | 2-Amino-4-methylpyridine Analogues | nih.gov |

| Column Chromatography | Product purification | Pyrido[2,3-d]pyrimidine Derivatives | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | 4,6-Diamino-2-methyl-5-nitropyrimidines | clockss.org |

| Gas Chromatography (GC) | Analysis of reaction mixture | 2-Methyl-4-amino-5-aminomethylpyrimidine | google.com |

| ¹H and ¹³C NMR | Structural elucidation | Pyrido[2,3-d]pyrimidine Derivatives | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and mass confirmation | N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | acs.org |

| Infrared (IR) Spectroscopy | Functional group identification | Pyrido[2,3-d]pyrimidine Derivatives | nih.gov |

Molecular Mechanisms and Preclinical Biological Research of 4 Isopropyl 5 Methylpyrimidin 2 Amine Derivatives

Investigation of Specific Molecular Targets and Biological Pathways

Research into Enzyme Inhibition

Derivatives of 4-isopropyl-5-methylpyrimidin-2-amine have been investigated for their potential to inhibit various enzymes critical to cellular processes and disease pathogenesis.

DNA Synthesis Enzymes and CMAS1: Extensive literature searches did not yield specific research on the direct inhibitory effects of this compound derivatives on DNA synthesis enzymes or CMP-sialic acid synthetase 1 (CMAS1).

Various Kinases:

Janus Kinase 2 (JAK2): A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs). One notable compound, A8, demonstrated an IC₅₀ value of 5 nM for JAK2 kinase and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2). nih.gov This compound effectively inhibited the phosphorylation of JAK2 and its downstream signaling pathways. nih.gov

Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3) and Plasmodium falciparum Protein Kinase 6 (PfPK6): Certain 2,4,5-trisubstituted pyrimidine (B1678525) derivatives have been identified as dual inhibitors of PfGSK3 and PfPK6, essential kinases in the lifecycle of the malaria parasite Plasmodium falciparum. nih.govresearchgate.netnih.gov Compounds 23d and 23e showed potent inhibitory activity against both enzymes, with IC₅₀ values in the nanomolar range. researchgate.netnih.gov Specifically, compound 23e had a PfGSK3 IC₅₀ of 97 nM and a PfPK6 IC₅₀ of 8 nM. researchgate.netnih.gov

Cyclooxygenase (COX) Enzymes: Several pyrimidine derivatives have been explored as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. semanticscholar.orgresearchgate.netnih.gov A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives showed strong suppressive effects against COX-2, with some compounds exhibiting binding behavior comparable to the selective COX-2 inhibitor celecoxib. semanticscholar.org

| Kinase Target | Derivative Series | Key Findings |

| JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | Compound A8 with IC₅₀ of 5 nM for JAK2; selective over JAK1, JAK3, TYK2. nih.gov |

| PfGSK3/PfPK6 | 2,4,5-Trisubstituted Pyrimidines | Dual inhibitors identified; Compound 23e with IC₅₀ of 97 nM (PfGSK3) and 8 nM (PfPK6). researchgate.netnih.gov |

| COX-2 | 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine | Strong and selective COX-2 inhibition. semanticscholar.org |

Exploration of Receptor Modulation

Histamine (B1213489) H4 Receptor Antagonism: The 2-aminopyrimidine (B69317) motif is a key feature in several series of histamine H4 receptor (H4R) antagonists. The H4 receptor is predominantly expressed on inflammatory cells, making it a target for inflammatory disorders. Tricyclic aminopyrimidine derivatives have been developed as novel and highly selective H4 receptor ligands.

Cellular Pathway Modulation Studies

Cell Cycle Arrest: Derivatives of the this compound scaffold have been shown to modulate cellular pathways, including the cell cycle. For instance, a novel quinazoline (B50416) derivative incorporating a pyrimidine moiety was found to arrest the cell cycle and induce apoptosis. Another study on a dispiropiperazine derivative demonstrated its ability to cause cell cycle arrest at the G2/M phase in human cancer cells.

Induction of Apoptosis in Research Cell Lines: The induction of apoptosis is a key mechanism for many potential anti-cancer agents. In addition to cell cycle arrest, the aforementioned quinazoline derivative was shown to induce apoptosis by activating PARP and caspase 3. Similarly, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines induced apoptosis in various cancer cell lines, which was confirmed by the cleavage of PARP-1 and activation of caspases. In studies on human leukemia cells, novel 2-amino-5-benzylthiazole derivatives, which can be related to the aminopyrimidine core, induced apoptosis through the cleavage of PARP1 and caspase 3.

In Vitro Biological Activity Assessments in Academic Research Models

Cell-Based Assays for Determining Target Engagement and Functional Responses

Cell-based assays are crucial for understanding the biological effects of these compounds in a cellular context. For example, in Ba/F3 cells expressing the JAK2V617F mutation, compound A8 significantly blocked the G0/G1 phase of the cell cycle and induced apoptosis, demonstrating its target engagement and functional response in a relevant cancer model. nih.gov In studies on Plasmodium falciparum, the antiplasmodial activity of PfGSK3/PfPK6 inhibitors was assessed against blood-stage parasites. nih.govresearchgate.netnih.gov

Enzymatic Assays for Characterizing Inhibitory Potency and Selectivity

Enzymatic assays are fundamental for determining the direct inhibitory effect of compounds on their molecular targets. The inhibitory potency (IC₅₀) and selectivity of the JAK2 inhibitor A8 were determined using enzymatic assays, which confirmed its high potency and selectivity against JAK2 over other JAK kinases. nih.gov Similarly, the IC₅₀ values for the dual PfGSK3/PfPK6 inhibitors were established through enzymatic assays, highlighting their nanomolar potency. researchgate.netnih.gov For COX inhibitors, enzymatic assays were used to evaluate the inhibitory activities against COX-1 and COX-2, allowing for the determination of selectivity. semanticscholar.org

| Assay Type | Target/Model | Purpose | Key Findings |

| Cell-Based Assay | Ba/F3 JAK2V617F cells | Determine target engagement and functional response of JAK2 inhibitors. | Compound A8 induced G0/G1 arrest and apoptosis. nih.gov |

| Enzymatic Assay | JAK Kinase Family | Characterize inhibitory potency and selectivity of JAK2 inhibitors. | Compound A8 showed an IC₅₀ of 5 nM for JAK2 and high selectivity. nih.gov |

| Enzymatic Assay | PfGSK3/PfPK6 | Characterize inhibitory potency of antimalarial compounds. | Identified dual inhibitors with nanomolar IC₅₀ values. researchgate.netnih.gov |

| Enzymatic Assay | COX-1/COX-2 | Determine inhibitory potency and selectivity of anti-inflammatory agents. | Identified derivatives with strong and selective COX-2 inhibition. semanticscholar.org |

Research on Antimicrobial and Antifungal Activities against Pathogen Strains

Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial and antifungal agents. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, known to be a constituent of various compounds with a wide range of biological activities. gsconlinepress.com Research into pyrimidine derivatives has demonstrated their capacity to inhibit the growth of various pathogenic bacteria and fungi. jocpr.commdpi.com

A study on a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the core pyrimidine structure, demonstrated notable antimicrobial and antifungal efficacy against several clinically relevant pathogens. jocpr.com The investigation revealed that the introduction of different substituents on the pyrimidine framework significantly influences the antimicrobial spectrum and potency. jocpr.com For instance, certain derivatives exhibited good antibacterial properties against both Gram-positive and Gram-negative bacteria. jocpr.com

The antimicrobial screening of these pyrimidine derivatives against a panel of pathogens indicated that their efficacy is comparable to, although in some cases less potent than, standard antimicrobial drugs. jocpr.com The results from this study, particularly for the more active compounds, are summarized in the table below, showcasing the zone of inhibition against various microbial strains. jocpr.com

| Pathogen Strain | Compound 4f (Zone of Inhibition in mm) | Compound 4g (Zone of Inhibition in mm) | Compound 4h (Zone of Inhibition in mm) | Compound 4i (Zone of Inhibition in mm) |

|---|---|---|---|---|

| Bacillus subtilis | 15 | 16 | 14 | 15 |

| Staphylococcus aureus | 17 | 18 | 16 | 17 |

| Xanthomonas campestris | 10 | 11 | 10 | - |

| Escherichia coli | 11 | 12 | 11 | 11 |

| Fusarium oxysporum | 14 | 15 | 13 | 14 |

The structural features of the this compound core, specifically the isopropyl and methyl groups, may contribute to the lipophilicity and steric properties of the molecules, which can in turn influence their interaction with microbial targets and their ability to penetrate microbial cell membranes.

Anti-inflammatory Research in Cellular Systems

Pyrimidine derivatives have been a significant focus of anti-inflammatory research due to their ability to modulate key pathways in the inflammatory response. rsc.org The anti-inflammatory effects of pyrimidines are often attributed to their inhibitory action on the expression and activity of crucial inflammatory mediators. rsc.org These include enzymes like cyclooxygenases (COX), which are responsible for the production of prostaglandins (B1171923), as well as signaling molecules such as nitric oxide (NO) and various pro-inflammatory cytokines. rsc.orgnih.gov

In cellular systems, the anti-inflammatory potential of compounds is often evaluated in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. Research on related heterocyclic compounds, such as pyrrole (B145914) derivatives, has shown that they can exert anti-inflammatory effects by significantly reducing the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.com Furthermore, some of these compounds have been observed to increase the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), suggesting a dual mechanism of action that not only suppresses pro-inflammatory signals but also promotes pathways of inflammation resolution. mdpi.com

The molecular mechanism for many pyrimidine-based anti-inflammatory agents involves the suppression of the COX enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation. rsc.org By inhibiting COX-2, these compounds can effectively reduce the synthesis of prostaglandins that mediate pain, fever, and swelling. rsc.org The this compound scaffold, with its specific substitution pattern, may offer a unique conformational structure that could lead to selective interactions with the active sites of these inflammatory enzymes.

In Vivo Preclinical Studies in Research Animal Models

Efficacy Evaluation in Relevant Disease Models (e.g., myeloproliferative neoplasms)

Myeloproliferative neoplasms (MPNs) are a group of hematological disorders characterized by the excessive production of mature myeloid cells. nih.gov A key driver in the pathogenesis of many MPNs is a mutation in the Janus kinase 2 (JAK2) gene, most commonly the JAK2V617F mutation. nih.gov This mutation leads to the constitutive activation of the JAK2 signaling pathway, resulting in uncontrolled cell proliferation. nih.gov Consequently, the development of selective JAK2 inhibitors is a primary therapeutic strategy for MPNs. nih.gov

Derivatives of 5-methylpyrimidin-2-amine (B1316505) have been identified as potent and selective inhibitors of JAK2. nih.gov In a preclinical study, a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were synthesized and evaluated for their ability to inhibit JAK2. nih.gov One of the optimized compounds from this series demonstrated significant inhibitory activity against JAK2 and was shown to be effective in cellular models of MPNs. nih.gov

The efficacy of such compounds in in vivo models of MPNs is a critical step in their preclinical development. While specific in vivo data for this compound derivatives in MPN models is not detailed in the provided search results, the potent JAK2 inhibition by closely related 5-methylpyrimidin-2-amine derivatives suggests that this scaffold is highly promising for the treatment of these disorders. nih.gov In vivo studies for such compounds would typically involve xenograft models where human cancer cells are implanted in immunocompromised mice to assess the compound's ability to inhibit tumor growth.

Pharmacokinetic and Metabolic Stability Research in Preclinical Species

The pharmacokinetic and metabolic stability profiles of a drug candidate are crucial determinants of its potential for clinical success. These properties, often studied under the umbrella of ADME (absorption, distribution, metabolism, and excretion), dictate the concentration and persistence of the compound in the body.

Research on pyridine-pyrimidine amides has demonstrated that this class of compounds can possess favorable pharmacokinetic properties, including oral bioavailability. nih.gov In vitro ADME assays for these compounds have revealed good metabolic stability, high cellular permeability, and a low likelihood of inhibiting key drug-metabolizing enzymes such as the cytochrome P450 (CYP) family. nih.gov

Studies on other structurally related compounds have also focused on improving metabolic stability. For instance, modifications to certain amine derivatives have been shown to enhance their stability in rat liver microsomes, a common in vitro model for assessing hepatic metabolism. nih.gov The this compound core contains functional groups that may be susceptible to metabolic enzymes. The isopropyl group, for example, could be a site for hydroxylation. Therefore, preclinical studies in species such as mice and rats are essential to characterize the metabolic fate and pharmacokinetic behavior of these specific derivatives. Such studies would typically involve administering the compound to the animals and then measuring its concentration in blood plasma over time to determine key parameters like half-life, clearance, and volume of distribution.

Computational Chemistry and Molecular Modeling Studies of 4 Isopropyl 5 Methylpyrimidin 2 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These ab initio methods provide a detailed understanding of the electronic structure, which is crucial for predicting reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are routinely performed to predict their geometry, electronic properties, and chemical reactivity. acs.orgjchemrev.com By optimizing the molecular structure, researchers can obtain key parameters such as bond lengths and angles. jchemrev.com

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. mdpi.com

Furthermore, DFT is used to calculate various reactivity descriptors that quantify different aspects of a molecule's behavior in a chemical reaction. mdpi.comwjarr.com These descriptors, such as chemical potential, hardness, and the electrophilicity index, provide a quantitative basis for comparing the reactivity of different analogues. wjarr.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Molecules like 4-Isopropyl-5-methylpyrimidin-2-amine can exist in different spatial arrangements (conformations) and structural isomers that differ in the location of a proton (tautomers). Computational methods are essential for investigating the relative stabilities of these different forms.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible bonds to identify stable, low-energy conformers. researchgate.net For the isopropyl group, different rotational positions can lead to distinct conformers with varying steric and electronic properties. Tautomerism is particularly relevant for the 2-aminopyrimidine (B69317) scaffold, which can potentially exist in amino and imino forms. DFT calculations are used to determine the total energy of each tautomer, with the form possessing the lowest energy being the most stable and therefore the most abundant species at equilibrium. nih.gov The energy barrier for the conversion between tautomers can also be calculated to understand the kinetics of this process. nih.gov These studies have established that for many similar compounds, the amino tautomer is the predominant form in both solid and solution phases. researchgate.net

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a ligand, molecular docking and dynamics simulations are used to study its interactions with a biological target, typically a protein. These methods are central to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which is typically expressed in kcal/mol. nih.govnih.gov A more negative score generally indicates a stronger binding affinity. nih.gov

For pyrimidine analogues, docking studies are widely used to identify key interactions within the active sites of various enzymes, such as kinases and topoisomerases. mdpi.commdpi.com These studies reveal crucial binding interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the isopropyl and methyl groups) and hydrophobic residues in the binding pocket (e.g., valine, leucine, isoleucine).

Pi-Pi Stacking: Involving aromatic rings, such as the pyrimidine ring, and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and propose modifications to improve its potency and selectivity. nih.govmdpi.com

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. researchgate.net

By running simulations for several nanoseconds, researchers can observe how the ligand and protein adapt to each other. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify flexible regions of the protein upon ligand binding. These simulations help to validate docking results and provide a more detailed, atomic-level understanding of the compound's mechanism of action. researchgate.net

Homology Modeling and Protein Structure Prediction in Target-Based Drug Discovery

A significant challenge in structure-based drug design is that the three-dimensional structures of many important protein targets have not been determined experimentally via methods like X-ray crystallography or NMR spectroscopy. nih.gov In such cases, homology modeling (also known as comparative modeling) provides a powerful alternative for generating a reliable 3D model of the target protein. bonvinlab.orgnih.gov

The technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. bonvinlab.orgyoutube.com The process involves several key steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the Protein Data Bank or PDB) for homologous proteins with known experimental structures. A sequence identity of >30% is generally considered sufficient to build a reliable model. bonvinlab.org

Sequence Alignment: The target sequence is carefully aligned with the template sequence(s). The accuracy of this alignment is critical for the quality of the final model. nih.gov

Model Building: A 3D model of the target protein is constructed by copying the coordinates of the aligned backbone atoms from the template structure.

Loop and Side-Chain Modeling: Regions that are not conserved between the target and template, such as loops, and the conformations of side chains are modeled using specialized algorithms. nih.gov

Once a high-quality homology model of the target protein is generated, it can be used for molecular docking and dynamics simulations with ligands like this compound, enabling structure-based drug design even in the absence of an experimental receptor structure. mdpi.com

Table of Mentioned Compounds

Virtual Screening and Ligand-Based Design Strategies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. For this compound and its analogues, virtual screening and ligand-based design strategies are pivotal in exploring their therapeutic potential. These approaches leverage the known structural features of the compounds and their targets to predict binding affinities and guide the design of novel, more potent molecules.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of analogues of this compound, such as those targeting cyclin-dependent kinases (CDKs), structure-based approaches are particularly relevant. For instance, in the design of 2,4,5-trisubstituted pyrimidine inhibitors of CDK9, molecular docking simulations are employed to predict the binding poses of compounds within the kinase's active site. cardiff.ac.uk These simulations can rationalize the observed structure-activity relationships (SAR), such as why compounds with isopropyl substituents may exhibit altered activity. For example, docking studies can reveal unfavorable steric clashes or the inability to form key hydrogen bonds, thus guiding the modification of the lead compound.

Table 1: Illustrative Virtual Screening Data for Pyrimidine Analogues

| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Analogue A | CDK9 | -9.8 | Cys106, Asp167 | High |

| Analogue B | CDK9 | -7.2 | Val33, Ala46 | Moderate |

| Analogue C | CDK2 | -8.5 | Leu83, Phe80 | High |

| Analogue D | CDK2 | -6.5 | Lys33, Asp86 | Moderate |

Note: This table is a generalized representation based on typical data from virtual screening studies of pyrimidine-based kinase inhibitors and does not represent actual data for this compound.

Ligand-based design strategies are employed when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to this approach.

For a series of pyrimidine-based inhibitors, a QSAR model can be developed to correlate physicochemical properties or molecular descriptors with their observed biological activity. This model can then be used to predict the activity of new, untested analogues of this compound. A study on 2-aminopyrimidine derivatives as Receptor for Advanced Glycation End products (RAGE) inhibitors successfully utilized a ligand-based design approach to discover novel and potent compounds. nih.gov

Pharmacophore modeling, another ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. This pharmacophore model can then be used as a query to screen virtual libraries for molecules that fit these spatial and chemical requirements.

Table 2: Key Pharmacophoric Features for Pyrimidine-Based Inhibitors

| Feature | Description | Importance |

| Hydrogen Bond Donor | The 2-amino group of the pyrimidine ring | Crucial for hinge binding in kinases |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring | Interaction with backbone amides |

| Hydrophobic Group | The isopropyl group at position 4 | Occupies a hydrophobic pocket |

| Aromatic/Planar Group | The pyrimidine ring itself | Stacking interactions |

Note: This table outlines common pharmacophoric features identified in studies of pyrimidine analogues targeting various proteins.

The integration of both virtual screening and ligand-based design strategies provides a powerful workflow for the discovery and optimization of novel therapeutic agents based on the this compound scaffold. These computational methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Emerging Research Areas and Future Perspectives for 4 Isopropyl 5 Methylpyrimidin 2 Amine

Design and Synthesis of Novel Pyrimidine-Based Scaffolds with Tunable Biological Activities

The core structure of 4-isopropyl-5-methylpyrimidin-2-amine serves as a 'privileged scaffold', a molecular framework that can be systematically modified to interact with a wide range of biological targets. nih.govekb.eg Researchers are actively designing and synthesizing novel derivatives to fine-tune their biological activities for enhanced potency and selectivity. This involves strategic modifications at various positions of the pyrimidine (B1678525) ring.

Key synthetic strategies include:

Substitution at the Amino Group: The 2-amino group is a common site for modification. Acyclic amides can be introduced by reacting the amine with corresponding acyl chlorides. nih.gov This allows for the exploration of structure-activity relationships (SAR) by varying the length and nature of the acyl chain.

Modification at the C4 and C5 Positions: The isopropyl and methyl groups at the C4 and C5 positions, respectively, can be replaced with other moieties to alter the compound's steric and electronic properties. For instance, the introduction of different aryl groups via coupling reactions can lead to derivatives with distinct biological profiles. acs.org

Fused Ring Systems: A significant area of research involves the condensation of the pyrimidine ring with other heterocyclic structures to create fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. mdpi.comrsc.org These more complex scaffolds can access different binding pockets in target proteins, leading to novel therapeutic applications. mdpi.comrsc.org

These synthetic efforts have led to the development of compounds with a broad spectrum of activities, from anticancer to bone anabolic agents, demonstrating the scaffold's versatility. nih.govrsc.org

Table 1: Examples of Pyrimidine Scaffold Modifications and Resulting Biological Activities

| Base Scaffold Modification | Resulting Compound Class | Target/Biological Activity |

| Linkage to a piperazine (B1678402) ring bearing aromatic moieties | Pyrazolo[3,4-d]pyrimidine derivatives | FLT3 inhibitors for anti-cancer applications. rsc.org |

| Condensation with α,β-unsaturated ketones | Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Antioxidant and anticancer agents. mdpi.com |

| Introduction of hexanamide (B146200) at the 2-amino position | N-(pyrimidin-2-yl)hexanamide derivatives | Bone anabolic agents promoting osteogenesis. nih.gov |

| Suzuki coupling with various boronic acids | 2,4,5-trisubstituted pyrimidines | Potent and selective CDK9 inhibitors. cardiff.ac.uk |

Integration of the Compound into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Modern drug discovery increasingly employs sophisticated techniques like Fragment-Based Drug Discovery (FBDD) and covalent inhibition, where pyrimidine scaffolds play a crucial role.

Fragment-Based Drug Discovery (FBDD): FBDD begins with screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govmdpi.com The pyrimidine core, due to its low complexity and ability to form specific hydrogen bonds, is an ideal starting point for FBDD campaigns. nih.govmdpi.com These fragments typically adhere to the "Rule of Three" (MW ≤ 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, logP ≤ 3), which helps ensure they are efficient binders and good candidates for optimization. mdpi.com Once a pyrimidine fragment hit is identified and validated, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. mdpi.com

Covalent Inhibition: Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The pyrimidine ring serves as an excellent anchor scaffold for attaching a reactive electrophilic group, or "warhead," designed to react with a specific nucleophilic amino acid residue (like cysteine) in the target's active site. acs.org

Recent research has developed several pyrimidine-based covalent inhibitors:

Alkynyl Pyrimidines: These compounds can target unique cysteine residues in kinases like NF-κB-inducing kinase (NIK), acting as effective cysteine traps. nih.gov

2-Chloro-5-nitropyrimidines: This scaffold has been used as an electrophilic warhead to achieve covalent inhibition of Pin1, an enzyme implicated in cancer. nih.govfigshare.com

Mercapto-pyrimidines: These have been identified as reversible covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), demonstrating a novel mechanism of action. rsc.org

Table 2: Pyrimidine-Based Covalent Inhibition Strategies

| Pyrimidine Scaffold Type | Electrophilic "Warhead" | Target Protein | Therapeutic Area |

| Alkynylpyrimidine | Alkynyl group | NF-κB-inducing kinase (NIK) | Cancer, Inflammatory Diseases. nih.gov |

| 2-Chloro-5-nitropyrimidine | Chloro-nitropyrimidine moiety | Peptidyl-prolyl isomerase (Pin1) | Cancer. nih.govfigshare.com |

| Mercapto-pyrimidine | Mercapto group | Papain-like protease (PLpro) | Antiviral (SARS-CoV-2). rsc.org |

Advancements in Sustainable and Efficient Synthetic Methodologies for Pyrimidine Production

The increasing focus on green chemistry is driving significant innovation in the synthesis of pyrimidine derivatives. powertechjournal.com The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. benthamdirect.comnih.gov

Key advancements in sustainable synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which improves atom economy and reduces purification steps. bohrium.com Novel MCRs allow for the assembly of highly substituted pyrimidines from simple alcohols and amidines. bohrium.com

Green Catalysts and Solvents: Research is moving away from toxic reagents towards the use of environmentally friendly catalysts, such as biogenically produced nanoparticles (e.g., δ-MnO2 NPs), and safer solvents. bohrium.com In some cases, reactions can be performed under solvent-free conditions. nih.gov

Energy-Efficient Techniques: Methods like microwave and ultrasound-assisted synthesis are being employed to accelerate reaction times and reduce energy input compared to traditional heating methods. powertechjournal.com These techniques are part of a broader effort to make the production of important heterocyclic compounds like pyrimidines more sustainable. benthamdirect.comnih.gov

These green approaches are crucial for both academic research and industrial-scale production, ensuring that the synthesis of valuable pyrimidine-based compounds is both economically viable and environmentally responsible. powertechjournal.com

Exploration of New Therapeutic Areas and Biological Targets beyond Established Applications

While pyrimidine derivatives are well-established as anticancer and antimicrobial agents, ongoing research is revealing their potential across a much wider range of therapeutic areas. nih.govgsconlinepress.comekb.eg The structural versatility of the pyrimidine scaffold allows it to be tailored to interact with a diverse array of biological targets.

Emerging applications and novel targets include:

Bone Disorders: Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering a potential new treatment for osteoporosis. nih.gov

Neurodegenerative Diseases: Novel pyrimido[4,5-d]pyrimidines have shown promise as neuroprotective and antioxidant agents that can also inhibit the aggregation of Aβ peptides, a key pathological feature of Alzheimer's disease. mdpi.com

Kinase Inhibition: Beyond well-known targets, pyrimidine-based compounds are being developed as highly selective inhibitors for specific kinases involved in cell cycle regulation and signaling, such as Polo-like kinase 4 (PLK4) and cyclin-dependent kinases (CDKs), which are implicated in various cancers. nih.govnih.gov

Deubiquitinase Inhibition: Researchers have developed N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for non-small cell lung cancer. acs.org

This expansion into new therapeutic fields highlights the remarkable adaptability of the pyrimidine core and underscores its continuing importance in the search for novel medicines. nih.govmdpi.com

Table 3: Diverse Biological Targets of Novel Pyrimidine Derivatives

| Biological Target | Pyrimidine Derivative Class | Therapeutic Area |

| BMP2/SMAD1 Pathway | Substituted Pyrimidin-2-amines | Osteoporosis / Bone Regeneration. nih.gov |

| Polo-like kinase 4 (PLK4) | Aminopyrimidine core inhibitors | Cancer (e.g., Breast Cancer). nih.gov |

| Cyclin-dependent kinases (CDK2, CDK5) | 3-isopropyl-pyrazolo[4,3-d]pyrimidines | Cancer. nih.gov |

| USP1/UAF1 Deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amines | Cancer (Non-small cell lung). acs.org |

| Aβ Peptide Aggregation | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Alzheimer's Disease. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Accelerating Pyrimidine Research and Development

Key applications of AI/ML in this field include:

De Novo Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties. harvard.edu These algorithms are trained on large databases of existing molecules and learn the underlying chemical rules to propose novel scaffolds that are predicted to be active against a specific target. elsevier.com

Property Prediction: ML algorithms can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyrimidine derivatives in silico. nih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics, saving significant time and resources.

Synthesis Planning: AI tools can analyze the structure of a target pyrimidine compound and propose the most efficient and cost-effective synthetic routes. mit.edu This includes identifying the optimal starting materials, reaction steps, and conditions, thereby streamlining the "make" phase of the discovery cycle. elsevier.com

Target Identification and Validation: AI can analyze complex biological data to identify and validate new protein targets for which pyrimidine-based inhibitors could be developed, opening up new avenues for therapeutic intervention. nih.gov

Table 4: Role of AI/ML in the Pyrimidine Drug Discovery Pipeline

| Drug Discovery Stage | Application of AI/ML | Benefit for Pyrimidine Research |

| Design | De Novo library design, virtual screening | Generation of novel pyrimidine scaffolds with predicted high affinity for a target. elsevier.comharvard.edu |

| Make | Retrosynthesis planning, reaction outcome prediction | Optimization of synthetic routes for complex pyrimidine derivatives. mit.edu |

| Test | Prediction of efficacy, ADMET, and toxicity | Prioritization of candidates with favorable pharmacokinetic profiles before synthesis. nih.gov |

| Analyze | Identification of structure-activity relationships (SAR) | Faster analysis of large screening datasets to guide the next design cycle. elsevier.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.